molecular formula C11H15ClN2 B12278441 2-(1-Aminobutyl)benzonitrile;hydrochloride

2-(1-Aminobutyl)benzonitrile;hydrochloride

Cat. No.: B12278441
M. Wt: 210.70 g/mol
InChI Key: DGSRIBLEUASEAM-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C11H14N2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminobutyl group attached to a benzonitrile moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)benzonitrile;hydrochloride typically involves the reaction of benzonitrile with an appropriate aminobutyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve maximum efficiency and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the aminobutyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(1-Aminobutyl)benzonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminopropyl)benzonitrile;hydrochloride
  • 2-(1-Aminoethyl)benzonitrile;hydrochloride
  • 2-(1-Aminomethyl)benzonitrile;hydrochloride

Uniqueness

2-(1-Aminobutyl)benzonitrile;hydrochloride is unique due to its specific aminobutyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-(1-aminobutyl)benzonitrile;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-2-5-11(13)10-7-4-3-6-9(10)8-12;/h3-4,6-7,11H,2,5,13H2,1H3;1H

InChI Key

DGSRIBLEUASEAM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1C#N)N.Cl

Origin of Product

United States

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